molecular formula C13H28ClN3O2 B12308215 3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride

3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride

Cat. No.: B12308215
M. Wt: 293.83 g/mol
InChI Key: TYHXXMCEDRGAFM-UHFFFAOYSA-N
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Description

3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride is a complex organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group and a carbamoyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate amine with a carboxylic acid derivative under controlled conditions to form the amide bond. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be utilized in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(ethylamino)-2-methylpropanoic acid hydrochloride
  • N-(2-methylpropyl)-3-(ethylamino)butanamide

Uniqueness

3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H28ClN3O2

Molecular Weight

293.83 g/mol

IUPAC Name

3-(ethylamino)-N-[1-(2-methylpropylamino)-1-oxopropan-2-yl]butanamide;hydrochloride

InChI

InChI=1S/C13H27N3O2.ClH/c1-6-14-10(4)7-12(17)16-11(5)13(18)15-8-9(2)3;/h9-11,14H,6-8H2,1-5H3,(H,15,18)(H,16,17);1H

InChI Key

TYHXXMCEDRGAFM-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC(=O)NC(C)C(=O)NCC(C)C.Cl

Origin of Product

United States

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